molecular formula C6H3BrN2O4 B8306855 1-Bromo-2,3-dinitrobenzene CAS No. 19613-76-4

1-Bromo-2,3-dinitrobenzene

Cat. No.: B8306855
CAS No.: 19613-76-4
M. Wt: 247.00 g/mol
InChI Key: GEBJYRDABZFWLG-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dinitrobenzene is a useful research compound. Its molecular formula is C6H3BrN2O4 and its molecular weight is 247.00 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biochemical Applications

1-Bromo-2,3-dinitrobenzene is primarily used in biochemical research for the following purposes:

  • Protein Determination : This compound serves as a substrate in assays for protein determination, particularly in the measurement of glutathione S-transferase activity. It is utilized in studies involving prostaglandin D2 synthase from chicken and rat models .
  • Enzyme Assays : The compound has been employed in glutathione S-transferase assays, which are crucial for understanding detoxification processes in biological systems. These assays help elucidate the role of enzymes in drug metabolism and the body's response to xenobiotics .

Synthesis Applications

This compound is also significant in synthetic organic chemistry:

  • Synthesis of Dinitrophenol : It is used in the preparation of 2,4-dinitrophenol through treatment with a potassium superoxide-crown ether complex in benzene. This reaction highlights its utility as a precursor in synthesizing other nitro-substituted aromatic compounds .
  • Building Block for Complex Molecules : This compound serves as a building block for synthesizing more complex organic molecules, including various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in electrophilic substitution reactions, facilitating the introduction of further functional groups .

Environmental Applications

Research has indicated potential applications of this compound in environmental studies:

  • Toxicological Studies : The compound's toxicity profile makes it relevant for studies investigating environmental pollutants' effects on ecosystems. It has been linked to methemoglobinemia and skin sensitization reactions . Understanding these effects is crucial for assessing risks associated with chemical exposure.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Glutathione S-transferase Activity Measurement : In a study assessing enzyme activity across different species, this compound was used as a substrate to evaluate the detoxification capabilities of various tissues. The results demonstrated significant variations in enzyme activity that could be correlated with environmental exposure levels .
  • Synthesis of Nitroaromatic Compounds : A synthetic route involving this compound was explored to produce novel nitroaromatic compounds with potential pharmacological properties. The study highlighted the versatility of this compound as a synthetic intermediate and its ability to yield diverse derivatives .

Properties

CAS No.

19613-76-4

Molecular Formula

C6H3BrN2O4

Molecular Weight

247.00 g/mol

IUPAC Name

1-bromo-2,3-dinitrobenzene

InChI

InChI=1S/C6H3BrN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H

InChI Key

GEBJYRDABZFWLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,3-dinitroaniline (2.27 g, 12.4 mmol) in 35 mL of glacial acetic acid was added dropwise to a stirred and cooled solution of sodium nitrite (0.95 g, 13.8 mmol) in concentrated sulfuric acid (7 mL) while the temperature of the reaction was held at 15-20° C. The resulting diazonium solution was then added over a five minute period to a stirred solution of copper bromide (1.85 g, 12.9 mmol) in a mixture of HBr (48%) (10 mL) and water (10 mL) heated at 75° C.-80° C. After the addition, the mixture was cooled to room temperature and added to water (500 mL). The light-green powder was filtered from the solution and dried in vacuum at room temperature to give the desired product 1-bromo-2,3-dinitrobenzene (3.0 g, 99%). This product was used in subsequent reaction without further purification. See, Donald L. Vivian J. Org. Chem. 1956, 21, 1188.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
copper bromide
Quantity
1.85 g
Type
catalyst
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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